Fluprednidene acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,17-19,28,30H,1,5-6,9,11-12H2,2-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFOZIFYUBUHHU-IYQKUMFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255-35-2 | |
| Record name | Fluprednidene acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluprednidene acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluprednidene acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPREDNIDENE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE65DV564S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms and Receptor Biology of Fluprednidene Acetate
Glucocorticoid Receptor Binding and Transduction Pathways
The biological activity of Fluprednidene (B108698) acetate (B1210297) is initiated by its interaction with glucocorticoid receptors (GR), which are members of the nuclear receptor superfamily of ligand-inducible transcription factors semanticscholar.orgnih.gov. These receptors are ubiquitously expressed in almost every cell type in the body, mediating the physiological effects of glucocorticoids medchemexpress.com.
Intracellular Glucocorticoid Receptor Affinity and Activation
As a lipophilic molecule, Fluprednidene acetate can diffuse across the cell membrane to bind with high affinity to glucocorticoid receptors located in the cytoplasm nih.gov. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (hsp90) nih.gov. Upon binding of this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus nih.gov.
The potency of a corticosteroid is significantly influenced by its binding affinity for the glucocorticoid receptor nih.gov. While direct comparative data for this compound is limited, studies comparing other topical corticosteroids demonstrate a wide range of affinities, which generally correlates with their anti-inflammatory potency nih.govnih.gov. Higher affinity typically means that a lower concentration of the drug is needed to occupy the same number of receptors and achieve a therapeutic effect nih.gov.
Table 1: Relative Receptor Binding Affinity of Various Glucocorticoids
Comparison of the in vitro binding affinity of several corticosteroid compounds for the human glucocorticoid receptor, relative to Dexamethasone.
| Compound | Relative Receptor Affinity (Dexamethasone = 1.0) |
|---|---|
| Mometasone Furoate | 21.8 |
| Fluticasone Propionate (B1217596) | 18.0 |
| Budesonide | 9.35 |
| Triamcinolone (B434) Acetonide | 7.7 |
| Dexamethasone | 1.0 |
Data sourced from comparative in vitro studies. Higher values indicate greater binding affinity nih.gov.
Molecular and Cellular Anti-inflammatory Actions
The anti-inflammatory properties of this compound are multifaceted, targeting key pathways in the inflammatory cascade.
Modulation of Arachidonic Acid Metabolism and Eicosanoid Synthesis
A cornerstone of the anti-inflammatory action of glucocorticoids is the inhibition of the arachidonic acid pathway nih.govpnas.org. This compound, through the genomic mechanism, increases the expression of a protein called lipocortin-1 (also known as annexin A1) youtube.com. Lipocortin-1 inhibits the activity of phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from cell membrane phospholipids nih.govnih.govnih.gov.
By blocking the release of arachidonic acid, this compound prevents it from being used as a substrate by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes nih.gov. This effectively halts the synthesis of potent pro-inflammatory mediators known as eicosanoids, which include prostaglandins and leukotrienes nih.govresearchgate.net. This reduction in eicosanoid production leads to decreased vasodilation, vascular permeability, and recruitment of inflammatory cells.
Table 2: Key Molecules in the Arachidonic Acid Cascade Modulated by this compound
This table outlines the primary targets and downstream effects of glucocorticoid action on the arachidonic acid metabolic pathway.
| Molecule | Function | Effect of this compound |
|---|---|---|
| Phospholipase A2 (PLA2) | Releases arachidonic acid from cell membranes | Inhibited (via increased lipocortin-1) |
| Arachidonic Acid | Precursor to eicosanoids | Availability is reduced |
| Cyclooxygenase (COX) | Enzyme that produces prostaglandins | Substrate is limited, reducing activity |
| Lipoxygenase (LOX) | Enzyme that produces leukotrienes | Substrate is limited, reducing activity |
| Prostaglandins & Leukotrienes | Pro-inflammatory mediators | Synthesis is suppressed |
Regulation of Pro-inflammatory Cytokine and Chemokine Expression
This compound potently suppresses the inflammatory response by inhibiting the production of a wide array of pro-inflammatory cytokines and chemokines researchgate.netsemanticscholar.org. Through the mechanism of transrepression, the activated glucocorticoid receptor interferes with transcription factors like NF-κB, which are essential for the expression of many inflammatory genes nih.gov. This leads to a marked reduction in the synthesis of cytokines such as various interleukins (IL) and tumor necrosis factor-alpha (TNF-α), as well as chemokines like CXCL1 and CXCL8 researchgate.net. By downregulating these signaling molecules, this compound reduces the recruitment and activation of immune cells such as neutrophils and macrophages to the site of inflammation nih.govnih.govresearchgate.net.
Anti-proliferative Effects on Epidermal Cell Turnover
In addition to its anti-inflammatory effects, this compound exhibits anti-proliferative activity, which is particularly relevant for treating hyperproliferative skin diseases nih.gov. Glucocorticoids can inhibit DNA synthesis and arrest the cell cycle in epidermal keratinocytes, thereby slowing down excessive cell division nih.govkarger.com. Chronic inflammation in the skin can lead to an accelerated turnover of epidermal cells. Topical corticosteroids can help normalize this process semanticscholar.org. While some studies suggest glucocorticoids can promote keratinocyte proliferation under specific conditions through indirect mechanisms involving mast cells, their primary therapeutic effect in hyperproliferative disorders is considered to be inhibitory nih.govkarger.comnih.gov. This action helps to reduce epidermal thickening and scaling associated with certain dermatological conditions.
Immunomodulatory Properties
The immunomodulatory effects of corticosteroids are central to their therapeutic applications. These effects are complex, involving the suppression of pro-inflammatory signaling pathways and the modulation of various immune cell functions. For this compound, its role as an immunomodulator is inferred from the established actions of glucocorticoids.
Suppression of Delayed Hypersensitivity Reactions
Delayed-type hypersensitivity (DTH) reactions are T-cell-mediated immune responses that manifest 24 to 72 hours after exposure to an antigen in a sensitized individual. These reactions are characteristic of various inflammatory conditions. Corticosteroids are known to be potent suppressors of DTH. medscape.com This suppression is achieved through several mechanisms, including the reduction of inflammatory cell infiltration, decreased cytokine production, and altered function of antigen-presenting cells.
General Effects of Corticosteroids on Delayed Hypersensitivity Reactions
| Mechanism | Effect |
| Inhibition of Cytokine Production | Reduces the synthesis of key pro-inflammatory cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are crucial for the recruitment and activation of T-cells and macrophages. |
| Inhibition of Cell Migration | Decreases the expression of adhesion molecules on endothelial cells and leukocytes, thereby reducing the infiltration of inflammatory cells to the site of the reaction. |
| Modulation of Antigen-Presenting Cells | Alters the function of macrophages and dendritic cells, impairing their ability to present antigens to T-cells and produce pro-inflammatory mediators. |
| Induction of T-cell Apoptosis | Can induce programmed cell death in activated T-cells, thereby reducing the pool of effector cells. |
It is important to note that while these are the established mechanisms for corticosteroids as a class, dedicated research specifically quantifying the potency and precise molecular interactions of this compound in the context of DTH is limited.
Impact on Lymphocyte Subpopulations and Function
Corticosteroids exert profound effects on lymphocytes, the central cells of the adaptive immune system. These effects include alterations in their number, distribution, and function.
The administration of corticosteroids typically leads to a transient decrease in the number of circulating lymphocytes, a phenomenon known as lymphocytopenia. This effect is not due to cell destruction but rather a redistribution of lymphocytes from the bloodstream to other lymphoid tissues, such as the bone marrow, spleen, and lymph nodes. This reduction affects both T-lymphocytes and, to a lesser extent, B-lymphocytes.
Impact on T-Lymphocytes:
T-lymphocytes, particularly CD4+ helper T-cells, are major targets of glucocorticoids. Corticosteroids can:
Inhibit T-cell activation and proliferation: By interfering with the signaling pathways downstream of the T-cell receptor (TCR) and co-stimulatory molecules.
Modulate cytokine production: They suppress the production of Th1-associated cytokines (e.g., IFN-γ, IL-2) and can shift the immune response towards a Th2 phenotype.
Induce apoptosis: Corticosteroids can trigger programmed cell death in certain T-cell populations, particularly immature thymocytes and some activated mature T-cells.
Impact on B-Lymphocytes:
The effects of corticosteroids on B-lymphocytes are generally less pronounced than on T-cells. However, they can:
Inhibit B-cell proliferation and differentiation: High concentrations of corticosteroids can suppress the clonal expansion of B-cells and their differentiation into antibody-producing plasma cells.
Reduce antibody production: By inhibiting B-cell function and the helper function of T-cells, corticosteroids can lead to a decrease in immunoglobulin levels with prolonged use.
The following table summarizes the general effects of corticosteroids on lymphocyte subpopulations, which are presumed to be applicable to this compound, although specific data is lacking.
General Effects of Corticosteroids on Lymphocyte Subpopulations
| Lymphocyte Subpopulation | Primary Effects |
| CD4+ Helper T-cells | Suppression of activation, proliferation, and production of Th1 cytokines (IFN-γ, IL-2). |
| CD8+ Cytotoxic T-cells | Inhibition of cytotoxic function and cytokine production. |
| Regulatory T-cells (Tregs) | Effects can be complex, with some studies suggesting a relative sparing or even enhancement of Treg function, contributing to immunosuppression. |
| B-lymphocytes | Inhibition of proliferation and differentiation into plasma cells; reduced antibody synthesis with long-term use. |
Pharmacokinetic and Biotransformation Studies of Fluprednidene Acetate
Dermal Absorption Dynamics and Permeation Studies
The absorption of Fluprednidene (B108698) acetate (B1210297) through the skin is a critical factor influencing its local availability and potential for systemic effects. Research into its percutaneous absorption involves various models and methodologies to understand how the compound permeates the skin barrier and how different factors can modulate this process.
The evaluation of dermal absorption for topical corticosteroids like Fluprednidene acetate utilizes both in vitro and in vivo models to predict its behavior in humans. nih.govresearchgate.net In vivo studies often employ animal models to assess the pharmacokinetics of a topically applied substance in a complete biological system. The pig has been identified as a suitable animal model for such studies due to the physiological similarities between its skin and human skin. nih.gov
In a key in vivo study, the dermal absorption of ³H-labelled Fluprednidene-21-acetate was investigated in pigs. nih.gov This model allows for the measurement of the absorbed fraction of the drug after topical application by comparing the area under the curve (AUC) of radioactivity levels with those from an intravenous injection. nih.gov Such studies provide crucial data on the extent of absorption under specific, controlled conditions. nih.gov
In vitro methods, such as those using Franz diffusion cells with human skin, are also standard for assessing percutaneous absorption. nih.gov These models are valuable for comparing different formulations and predicting systemic exposure, and their results can correlate well with in vivo findings when experimental conditions are carefully controlled. nih.gov
The method of application significantly impacts the dermal absorption of this compound. A primary distinction is made between occlusive and non-occlusive (open) conditions. Occlusion, which involves covering the application site with a dressing, is known to enhance the penetration of topical corticosteroids. medicaljournalssweden.sepom.go.id
Under non-occlusive, or open, treatment, very little this compound reaches the systemic circulation. wikipedia.org However, the use of an occlusive dressing dramatically increases absorption. nih.govwikipedia.org One study conducted on pigs applied a cream containing this compound under an occlusive dressing for 5 hours to determine the rate of dermal absorption. nih.gov The warm, moist conditions created by occlusive dressings can encourage bacterial infection but also substantially increase drug permeation. pom.go.id Vasoconstriction assays, which measure the blanching effect of corticosteroids on the skin, also demonstrate that the pharmacological effects are more pronounced under occlusion, indicating greater absorption. medicaljournalssweden.se
This compound is sometimes formulated in combination with other active ingredients, such as the antifungal agent Miconazole (B906) nitrate (B79036). nih.govtargetpharma.gr Studies have been conducted to determine if the co-application of these compounds influences their respective dermal absorption rates.
In a study using a porcine model, the dermal absorption of Fluprednidene-21-acetate was measured both when administered alone and when in a combination cream with Miconazole nitrate. nih.gov The results indicated that when administered alone under an occlusive dressing, the absorption of Fluprednidene-21-acetate was 4.4%. nih.gov When administered in the combination cream, the absorption was calculated to be 2.4%. nih.gov For Miconazole, the absorbed fraction was 0.5% when administered alone and 0.8% in combination. nih.gov The study concluded that these differences were not statistically significant, suggesting no relevant reciprocal influence between the two compounds on their dermal absorption. nih.gov
| Test Condition | Mean Dermal Absorption (%) |
|---|---|
| This compound (Administered Alone) | 4.4% |
| This compound (in Combination with Miconazole Nitrate) | 2.4% |
Systemic Exposure and Corticosteroid Axis Feedback
While intended for local action, the portion of this compound that is absorbed through the skin enters the systemic circulation, which can potentially lead to systemic effects, most notably on the Hypothalamic-Pituitary-Adrenal (HPA) axis.
The HPA axis is a major neuroendocrine system that controls the body's reaction to stress and regulates many physiological processes, including the production of the body's own corticosteroid, cortisol. researchgate.netnih.govresearchgate.net Exogenous glucocorticoids, like this compound, can suppress the HPA axis through a negative feedback mechanism if they reach a sufficient concentration in the systemic circulation. wikipedia.orgnih.govnih.gov This feedback can lead to a decrease in the production of endogenous cortisol. wikipedia.org
For this compound, the degree of HPA axis influence is directly related to the application conditions. wikipedia.org Under normal, non-occlusive use, the amount of substance reaching the circulation is minimal, and the body's own cortisol levels are not influenced. wikipedia.org However, when the drug is applied under occlusive therapy, systemic absorption is enhanced, and cortisol levels can be decreased due to the feedback reaction on the HPA axis. wikipedia.org While this reaction is noted, it is not always considered to be clinically significant. wikipedia.org Prolonged use of uninterrupted occlusion may lead to the suppression of adrenocortical function. pom.go.id
The systemic bioavailability of this compound is highly dependent on the conditions of its topical application. As established, these conditions dictate the extent of dermal absorption and subsequent systemic exposure.
| Application Condition | Systemic Bioavailability | HPA Axis Influence |
|---|---|---|
| Non-Occlusive (Open) | Low / Minimal wikipedia.org | No significant influence on cortisol levels wikipedia.org |
| Occlusive | Significantly increased (e.g., 2.4% - 4.4% in a porcine model) nih.gov | Potential for decreased cortisol levels via HPA axis feedback pom.go.idwikipedia.org |
Under open, non-occlusive conditions, systemic bioavailability is low. wikipedia.org Conversely, under occlusive conditions, bioavailability increases significantly. The study in pigs demonstrated a systemic absorption of 2.4% to 4.4% of the applied dose over a 5-hour period under an occlusive dressing, providing a quantitative example of bioavailability under these specific enhanced-absorption conditions. nih.gov This increased systemic load is the direct cause of the potential for HPA axis feedback. wikipedia.org
Metabolic Pathways and Metabolite Profiling
The biotransformation of this compound is a complex process designed to convert the lipophilic parent drug into more water-soluble compounds that can be readily excreted. This process primarily occurs in the liver and involves a series of enzymatic reactions.
Enzymatic Biotransformation and Enzyme Induction/Inhibition
The metabolism of corticosteroids, including this compound, is significantly influenced by the cytochrome P450 (CYP) family of enzymes. While specific studies on this compound are limited, the metabolism of other corticosteroids provides a likely model for its biotransformation. It is anticipated that CYP3A4, a major enzyme in drug metabolism, plays a crucial role in the oxidative metabolism of this compound.
This compound itself has the potential to act as an enzyme inducer. This means it can increase the production of certain metabolic enzymes, which can, in turn, accelerate the metabolism of other concurrently administered drugs, potentially reducing their efficacy. Conversely, the metabolism of this compound can be inhibited by potent inhibitors of CYP3A4, leading to increased plasma concentrations and a potential for enhanced effects or adverse reactions.
The initial step in the metabolism of this compound likely involves the enzymatic hydrolysis of the acetate ester to yield the active moiety, Fluprednidene. This reaction is catalyzed by esterase enzymes present in the liver and other tissues. Following this, Fluprednidene undergoes further metabolism, primarily through oxidation reactions mediated by cytochrome P450 enzymes.
| Enzyme Family | Potential Role in this compound Metabolism | Implication |
| Esterases | Hydrolysis of the acetate ester | Conversion to the active form, Fluprednidene |
| Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4) | Oxidation of the Fluprednidene molecule | Formation of various hydroxylated metabolites |
Identification and Characterization of Active and Inactive Metabolites
Upon administration, this compound is metabolized into several compounds, which can be broadly categorized as active and inactive metabolites. The primary active metabolite is Fluprednidene , formed by the hydrolysis of the acetate group. wikipedia.org Fluprednidene itself is a potent corticosteroid.
Further metabolism of Fluprednidene leads to the formation of various hydroxylated and potentially other oxidized metabolites. The biological activity of these subsequent metabolites has not been extensively characterized in publicly available literature. It is generally understood that the metabolic process aims to produce more polar, water-soluble compounds that are pharmacologically inactive and can be easily excreted. The serum concentration of the active metabolites of this compound can be decreased when used in combination with certain other drugs, which may result in a loss of efficacy. drugbank.com
| Metabolite | Formation Pathway | Activity Status |
| Fluprednidene | Hydrolysis of this compound | Active |
| Hydroxylated Metabolites | Oxidation of Fluprednidene by CYP enzymes | Likely Inactive or Reduced Activity |
Excretion Pathways and Clearance Dynamics
The elimination of this compound and its metabolites from the body is a crucial aspect of its pharmacokinetic profile. Following biotransformation in the liver, the more polar metabolites are transported into the bloodstream and subsequently filtered by the kidneys for excretion in the urine. A portion of the metabolites may also be excreted through the bile into the feces.
The rate of clearance of this compound is influenced by several factors, including liver function, the activity of metabolic enzymes, and the presence of other drugs that may induce or inhibit its metabolism. For instance, substances like cholestyramine can increase the excretion rate of this compound, which could lead to lower serum levels and a potential reduction in its therapeutic effect. drugbank.com Conversely, impairment of liver function could lead to decreased metabolism and clearance, resulting in prolonged drug action.
Detailed pharmacokinetic parameters such as the elimination half-life and specific clearance rates for this compound are not extensively documented in publicly accessible scientific literature. However, as a corticosteroid, its clearance is expected to follow the general principles of steroid metabolism and elimination.
Toxicological Profiles and Safety Pharmacology of Fluprednidene Acetate
Cutaneous Adverse Reactions and Dermatological Safety Assessments
The localized effects of fluprednidene (B108698) acetate (B1210297) on the skin have been a subject of dermatological safety assessments, particularly concerning skin thinning, steroid-induced dermatoses, and hypersensitivity reactions.
Skin atrophy is a well-documented side effect of topical corticosteroids, resulting from their inhibitory effects on keratinocyte proliferation and dermal collagen synthesis. nih.govresearchgate.netdovepress.comdovepress.com Glucocorticoids can suppress the synthesis of collagen, the primary structural protein in the dermis, leading to a reduction in skin thickness and integrity. nih.govnih.gov
One study has suggested that fluprednidene acetate may have a favorable profile concerning collagen synthesis. It was proposed that due to a depot effect in the stratum corneum, the penetration of this compound into the deeper, collagen-synthesizing layers of the skin is delayed, thereby not affecting collagen formation. ijdvl.com
However, other research has investigated the skin thinning effects of this compound. A study comparing the skin thinning potency of fluprednidene-21-acetate and betamethasone-17,21-dipropionate found an identical skin thinning effect with topical treatment intervals of 24, 48, and 72 hours over an 8-week period. karger.com
| Compound | Study Details | Key Findings on Skin Thinning | Reference |
|---|---|---|---|
| This compound | Compared with betamethasone-17,21-dipropionate over an 8-week period with varying application intervals (24, 48, and 72 hours). | Demonstrated an identical skin thinning effect to betamethasone-17,21-dipropionate at all tested intervals. | karger.com |
| Clobetasol (B30939) propionate (B1217596) | Compared with fluocinonide (B1672898) cream 0.1% applied twice daily for 2 weeks. | Caused a significantly greater reduction in epidermal thickness compared to fluocinonide. | mdedge.com |
The application of topical corticosteroids can lead to the development of acneiform eruptions, commonly referred to as "steroid acne". amazonaws.com These eruptions are characterized by monomorphic papules and pustules that arise from the follicular epithelium. semanticscholar.orgmdedge.com this compound is among the corticosteroids that have been associated with this adverse effect. amazonaws.com
Perioral dermatitis is another inflammatory skin condition strongly linked to the use of topical corticosteroids, especially on the face. pcds.org.ukdermnetnz.orgdermnetnz.orgmedscape.com It typically presents with small, erythematous papules and pustules concentrated around the mouth, with a characteristic sparing of the area immediately bordering the lips. dermnetnz.orgmedscape.com While the exact cause is not fully understood, the use of topical steroids is a significant etiological factor for many individuals. pcds.org.uk Discontinuation of the topical corticosteroid is a primary step in management, though this can sometimes lead to a temporary worsening of the rash. pcds.org.uk
Allergic contact dermatitis (ACD) is a delayed-type hypersensitivity reaction that can be triggered by topical corticosteroids. scielo.br this compound is recognized as a potential sensitizer. In a study of 315 patients with corticosteroid contact allergy, 10 had positive patch tests to this compound. taylorandfrancis.com It is often difficult to determine if these reactions are due to the primary application of a product containing this compound or due to cross-reactions with other corticosteroids. taylorandfrancis.com
The diagnosis of ACD to corticosteroids is confirmed through patch testing, where standardized series of corticosteroids are applied to the skin to elicit a localized allergic reaction. dermnetnz.org
| Study Population | Number of Patients with Positive Patch Test to this compound | Percentage of Study Population | Reference |
|---|---|---|---|
| 315 patients with diagnosed contact allergy to corticosteroids | 10 | 3.17% | taylorandfrancis.com |
Cross-reactivity among different corticosteroids is a common phenomenon in individuals with ACD. nih.gov The structural similarities between corticosteroid molecules can lead to an allergic reaction to a corticosteroid to which the individual has not been previously exposed. nih.gov
The dermal safety of this compound has been evaluated in comparative clinical trials against other topical corticosteroids. In a double-blind study, 0.1% fluprednidene-21-acetate cream was compared to betamethasone (B1666872) and triamcinolone (B434) in the treatment of various steroid-responsive dermatoses. ijdvl.comnih.gov All three treatments were found to be effective, with no significant difference in efficacy. ijdvl.com The study highlighted that this compound had the added advantage of not soiling underclothing. ijdvl.com
In another study focusing on maintenance therapy for chronic hand eczema, the clinical effect of this compound (a medium potency corticosteroid) was compared to clobetasol propionate (a very strong potency corticosteroid). nih.gov Clobetasol propionate was more effective in keeping the dermatitis in remission. Side effects were reported to be few, mild, and occurred with similar frequency for both drugs. nih.gov
The vasoconstrictor assay is often used to rank the potency of topical corticosteroids, which can correlate with both therapeutic efficacy and the potential for side effects like skin atrophy. In one such ranking, fluprednidene preparations were noted to cause no vasoconstriction without occlusion. medicaljournalssweden.se
| Comparator | Study Design | Key Safety and Efficacy Findings | Reference |
|---|---|---|---|
| Betamethasone and Triamcinolone | Double-blind clinical trials in patients with steroid-responsive dermatoses. | Efficacy was comparable among the three corticosteroids. This compound was noted for not soiling clothing. | ijdvl.comnih.gov |
| Clobetasol Propionate | Double-blind, left/right comparison in maintenance therapy of chronic hand eczema. | Clobetasol propionate was more effective in preventing relapses. Side effects were few, mild, and occurred with similar frequency for both. | nih.gov |
Systemic Safety Considerations in Research Settings
The systemic absorption of topical corticosteroids can lead to systemic side effects, with the most significant being the suppression of the hypothalamic-pituitary-adrenal (HPA) axis.
The extent of systemic absorption and subsequent HPA axis suppression depends on factors such as the potency of the corticosteroid, the duration of treatment, the surface area of application, and the use of occlusive dressings. mdpi.comjocpr.com
Research has indicated that with the percutaneous application of this compound cream under normal, non-occlusive conditions, there is no significant effect on plasma cortisol levels. ijdvl.com However, the risk of systemic absorption and HPA axis suppression increases with the use of occlusive dressings, which enhance the penetration of the corticosteroid through the skin. nih.gov A study in pigs using an occlusive dressing for 5 hours found a dermal absorption of 4.4% for fluprednidene-21-acetate when administered alone and 2.4% when in a combination cream. nih.gov
| Condition | Study Details | Key Findings | Reference |
|---|---|---|---|
| Non-occlusive application | Clinical study in patients treated with percutaneous application. | No significant effect on plasma cortisol levels. | ijdvl.com |
| Occlusive dressing | Study in pigs with application for 5 hours under occlusion. | Dermal absorption of 4.4% when administered alone and 2.4% in a combination cream. | nih.gov |
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Betamethasone |
| Triamcinolone |
| Betamethasone-17,21-dipropionate |
| Clobetasol propionate |
| Fluocinonide |
| Cortisol |
Risk Assessment of Systemic Absorption in Pediatric Populations
The application of topical corticosteroids, such as this compound, in pediatric populations requires a careful risk assessment due to the potential for systemic absorption and subsequent adverse effects. Children are particularly susceptible to these effects for several physiological reasons. ijdvl.comnih.govnih.gov Their larger skin surface area to body weight ratio compared to adults means that a proportionally larger amount of the drug can be absorbed into the systemic circulation. ijdvl.comnps.org.au
Furthermore, the skin barrier function in infants and young children is not fully developed, featuring a thinner stratum corneum, which can lead to increased percutaneous absorption. nih.gov Conditions that disrupt the skin barrier, such as atopic dermatitis, further enhance the penetration of topically applied substances. nih.gov The use of occlusive dressings, including diapers in infants, can also significantly increase the absorption of corticosteroids. ijdvl.comnps.org.au
Systemic absorption of potent topical corticosteroids in children can lead to clinically significant side effects, including hypothalamic-pituitary-adrenal (HPA) axis suppression, iatrogenic Cushing's syndrome, and growth retardation. nih.govnps.org.aumdpi.com Manifestations of adrenal suppression in this population include low plasma cortisol levels and an absent response to ACTH stimulation. nps.org.au While specific pharmacokinetic studies on the systemic absorption of this compound in pediatric populations are not extensively detailed in publicly available literature, the general principles of potent corticosteroid absorption in this age group necessitate cautious use.
Factors Influencing Systemic Absorption of Topical Corticosteroids in Children
| Factor | Description | Clinical Implication |
|---|---|---|
| Body Surface Area to Weight Ratio | Children have a higher ratio compared to adults. ijdvl.comnps.org.au | A proportionally larger dose of the corticosteroid can be absorbed systemically. nih.gov |
| Skin Barrier Integrity | The stratum corneum is thinner and less developed in young children. nih.gov | Increased permeability and enhanced drug penetration. nih.gov |
| Skin Condition | Dermatological diseases like eczema compromise the skin barrier. nih.gov | Diseased skin allows for greater absorption than intact skin. nih.gov |
| Occlusion | Use of dressings or diapers over the application site. ijdvl.com | Traps moisture and heat, increasing skin hydration and drug penetration. nih.gov |
| Potency of the Corticosteroid | This compound is a potent glucocorticoid. | Higher potency correlates with a greater potential for systemic effects. nih.gov |
| Duration and Area of Use | Long-term application over extensive body surface areas. nih.govnps.org.au | Increases the total amount of drug absorbed over time. nps.org.au |
Metabolic and Endocrine Systemic Effects (e.g., Hyperglycemia Induction)
This compound, as a member of the glucocorticoid class, has the potential to induce significant metabolic and endocrine systemic effects if absorbed in sufficient quantities. One of the most prominent of these effects is glucocorticoid-induced hyperglycemia (GIH). nih.gove-enm.org This condition can arise in individuals with or without a prior diagnosis of diabetes mellitus and is a known complication of systemic corticosteroid therapy. e-enm.org The risk is also present with potent topical steroids, especially with long-term use over large areas, which can lead to systemic exposure. nih.gov
The pathophysiology of GIH is multifactorial, stemming from the effects of glucocorticoids on various metabolic pathways. nih.gov The primary mechanisms include:
Increased Insulin (B600854) Resistance: Glucocorticoids interfere with insulin signaling in peripheral tissues like skeletal muscle and adipose tissue, reducing their glucose uptake. nih.govpharmrep.org
Enhanced Hepatic Gluconeogenesis: They stimulate the liver to produce more glucose by activating key enzymes involved in this process. e-enm.orgpharmrep.org
Impaired Insulin Secretion: Glucocorticoids can have a direct inhibitory effect on the function of pancreatic β-cells, reducing insulin production and secretion in response to glucose levels. e-enm.orgnih.gov
The development of hyperglycemia is often dose-dependent and related to the duration of exposure. e-enm.org Clinical data from broader studies on systemic corticosteroid therapy show that a significant percentage of individuals treated develop hyperglycemia. nih.gov The risk of developing diabetes with glucocorticoid use is estimated to nearly double. nih.gov Chronic exposure can also contribute to features of metabolic syndrome, further increasing cardiovascular risk. nih.gov
Mechanisms of Glucocorticoid-Induced Hyperglycemia
| Mechanism | Target Organ/Tissue | Effect |
|---|---|---|
| Insulin Resistance | Skeletal Muscle, Adipose Tissue | Decreased glucose uptake and utilization. nih.govpharmrep.org |
| Gluconeogenesis | Liver | Increased endogenous glucose production. e-enm.org |
| Lipolysis | Adipose Tissue | Increased release of free fatty acids, contributing to insulin resistance. nih.govpharmrep.org |
| Impaired β-cell Function | Pancreas | Reduced insulin secretion and production. e-enm.orgnih.gov |
Genotoxicity and Carcinogenicity Assessments
The evaluation of a compound's potential to cause genetic mutations (genotoxicity) or cancer (carcinogenicity) is a critical component of its toxicological profile.
Similarly, specific long-term carcinogenicity studies on this compound are not detailed in the available literature. Systematic reviews investigating the association between long-term topical corticosteroid use and the risk of skin cancer have concluded that there is a lack of studies to establish a definitive link. nih.gov Therefore, no evidence was found to suggest that long-term use of topical corticosteroids is associated with skin cancer. nih.gov Regulatory guidelines for carcinogenicity testing of pharmaceuticals, such as those from the Environmental Protection Agency (EPA), outline rigorous long-term animal studies (e.g., 18-24 months) to assess this risk, typically required when there is cause for concern based on structure, genotoxicity results, or expected long-duration clinical use. epa.gov In the absence of specific studies for this compound, a definitive statement on its carcinogenicity cannot be made.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydrocortisone (B1673445) |
| Prednisolone (B192156) |
Synthetic Chemistry and Structural Modification of Fluprednidene Acetate
Foundational Synthetic Routes and Methodological Innovations
The synthesis of fluprednidene (B108698) acetate (B1210297) is a multi-step process that begins with readily available steroid precursors and involves a series of chemical transformations to introduce the key functional groups.
The synthesis of the core steroid nucleus of fluprednidene acetate, a fluorinated pregnane derivative, typically starts from advanced intermediates derived from natural sources. A common precursor for many synthetic corticosteroids is 16-dehydropregnenolone acetate (16-DPA). The manufacturing process is described as a chemical synthesis from early-stage starting materials axplora.com.
The synthetic pathway to related fluorinated corticosteroids, such as 9α-fluoro-16β-methyl-prednisolone, provides insight into the general strategies that could be employed for this compound. These syntheses involve a series of carefully orchestrated reactions to introduce the necessary functional groups onto the steroid backbone. Key steps often include the introduction of the 9α-fluoro group, which is crucial for enhancing anti-inflammatory activity. This is often achieved through the opening of a 9β,11β-epoxide intermediate with a fluorine source.
The final step in the synthesis of this compound is the esterification of the 21-hydroxyl group to form the acetate ester. This derivatization is a common strategy in corticosteroid chemistry to modify the physicochemical properties of the molecule.
A general method for the 21-acetylation of corticosteroids such as prednisolone (B192156) and hydrocortisone (B1673445) involves the use of acetic anhydride as the acetylating agent google.com. The reaction can be carried out in a mixed solvent system, for example, a mixture of tetrahydrofuran and acetone, with an alkali salt acetate acting as a catalyst google.com. The reaction is typically performed under an inert atmosphere to prevent side reactions google.com. This process selectively targets the primary hydroxyl group at the 21-position, leading to the formation of the desired 21-acetate ester.
The this compound molecule possesses multiple chiral centers, and its biological activity is highly dependent on the specific stereochemistry at each of these centers. Therefore, stereoselective synthesis and chiral control are of paramount importance throughout the manufacturing process.
The introduction of the fluorine atom at the 9α-position is a key stereospecific step. Modern synthetic methods often employ stereoselective fluorinating agents to achieve high stereoselectivity google.comgoogle.com. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are used for the electrophilic fluorination of steroid enol esters, which can lead to the formation of the desired α-isomer with high stereoselectivity nih.gov. The synthesis of fluorinated steroids can sometimes result in a mixture of α and β isomers, which may require separation or subsequent epimerization to obtain the pharmacologically active isomer nih.gov. The control of stereochemistry is a critical aspect of ensuring the potency and safety of the final drug substance.
Structure-Activity Relationship (SAR) Studies
The introduction of a fluorine atom at the 9α-position and a methylene (B1212753) group at the 16-position significantly influences the anti-inflammatory potency and mineralocorticoid activity of this compound.
The 16-methylene group, similar to the more common 16α- or 16β-methyl groups, plays a crucial role in modulating the steroid's activity. Substitution at the 16-position is known to significantly reduce or eliminate unwanted mineralocorticoid side effects, such as sodium and water retention nih.gov. The presence of the 16-methylene group in this compound contributes to a more favorable separation of glucocorticoid and mineralocorticoid activities, enhancing its therapeutic index.
| Structural Modification | Impact on Pharmacological Profile |
|---|---|
| 9α-Fluoro Group | Enhances glucocorticoid (anti-inflammatory) activity. nih.gov |
| 16-Methylene Group | Reduces or eliminates mineralocorticoid activity. nih.gov |
The esterification of the 21-hydroxyl group to an acetate ester is a key modification that affects the lipophilicity and, consequently, the absorption of this compound, particularly in topical applications.
Esterification at the 21-position generally increases the lipophilicity of the corticosteroid nih.gov. This increased lipophilicity can enhance the penetration of the drug through the stratum corneum of the skin. However, this modification can also impact the binding affinity of the steroid to the glucocorticoid receptor. Studies have shown that 21-acetate substitution on corticosteroids like hydrocortisone and betamethasone (B1666872) leads to an increase in lipophilicity but a decrease in the steroid's affinity for the glucocorticoid receptor nih.gov. Despite the reduced receptor affinity, the enhanced skin penetration can result in a potent topical anti-inflammatory effect.
The dermal absorption of this compound has been studied in animal models. In one study using pigs, the dermal absorption of 3H-labelled fluprednidene-21-acetate from a cream formulation was quantified. The results indicated that the absorption is influenced by the formulation and the presence of other active ingredients.
| Compound/Formulation | Effect of 21-Acetate Ester | Dermal Absorption (%) |
|---|---|---|
| Fluprednidene-21-acetate (administered alone) | Increases lipophilicity, which can enhance dermal penetration. nih.gov | 4.4 |
| Fluprednidene-21-acetate (in combination cream) | 2.4 |
Development of this compound Analogues and Prodrugs
The development of analogues and prodrugs of potent corticosteroids like this compound is a key strategy in medicinal chemistry to enhance therapeutic efficacy, improve safety profiles, and modulate pharmacokinetic properties. Research in this area focuses on structural modifications to the core steroid molecule to influence its potency, duration of action, and systemic absorption.
Analogues of this compound
Analogues are structurally similar compounds that can be synthesized to explore structure-activity relationships. For corticosteroids, modifications often target specific positions on the steroid nucleus to enhance glucocorticoid activity while minimizing mineralocorticoid side effects. While specific research on this compound analogues is not extensively documented in publicly available literature, general principles of corticosteroid modification can be applied.
Key structural features of this compound, such as the 9α-fluoro group, the 1,4-diene system in the A-ring, and the 16-methylene group, are known to significantly influence its anti-inflammatory potency. The synthesis of analogues would likely involve modifications at other positions. For instance, the introduction of a methyl group at the 16α or 16β position has been a common strategy in the development of other potent corticosteroids to enhance anti-inflammatory activity and reduce mineralocorticoid effects. A study on 16α-methyl corticosteroids demonstrated that the addition of a 16α-methyl group to 9α-fluoroprednisolone resulted in a compound with approximately seven times the anti-inflammatory potency of prednisolone. nih.gov
The synthesis of 16-methylene prednisone acetate has been reported, indicating that the 16-methylene group is a viable structural feature for potent corticosteroids. nih.gov Further research could explore the impact of other substituents at this position or in combination with the existing features of this compound.
Prodrugs of this compound
Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. This approach is particularly useful for topical corticosteroids to enhance skin penetration and retention, thereby localizing the drug's effect and reducing systemic absorption.
Esterification at the C-17 and C-21 hydroxyl groups is a common method for creating corticosteroid prodrugs. hmpgloballearningnetwork.com this compound itself is an ester at the C-21 position. Further modifications to this ester group could yield prodrugs with altered lipophilicity, which in turn affects their diffusion and retention in the skin. For example, a study on prednisolone and its ester prodrugs showed that increasing the lipophilicity of the ester side chain could prolong the dermal retention of the parent drug. nih.gov This suggests that synthesizing a series of fluprednidene ester prodrugs with varying alkyl or aryl-alkyl side chains at the C-21 position could modulate its pharmacokinetic profile in the skin.
Mometasone furoate is another example of a potent corticosteroid that is marketed as a C-17α furoate ester prodrug of mometasone. wikipedia.org This strategy enhances its therapeutic index for topical applications. Similarly, fluorometholone acetate, a more lipophilic prodrug of fluorometholone, is designed for enhanced corneal penetration in ophthalmic applications. medpath.com
The development of novel ester prodrugs of corticosteroids aims to create compounds that are stable in formulation but are rapidly hydrolyzed to the active parent steroid in vivo. google.com This can be particularly advantageous for targeted delivery and minimizing systemic side effects.
Below is a hypothetical table of potential fluprednidene ester prodrugs and their predicted properties based on the principles of corticosteroid prodrug design.
| Compound | Modification | Predicted Change in Lipophilicity | Potential Therapeutic Advantage |
| Fluprednidene Propionate (B1217596) | Replacement of acetate with propionate at C-21 | Increased | Enhanced skin penetration and retention |
| Fluprednidene Butyrate | Replacement of acetate with butyrate at C-21 | Further Increased | Prolonged duration of action in the skin |
| Fluprednidene Valerate (B167501) | Replacement of acetate with valerate at C-21 | Significantly Increased | Potentially higher potency and longer retention |
This table is illustrative and based on general principles of corticosteroid prodrug design. Specific properties would need to be determined through experimental studies.
Advanced Analytical Methodologies for Fluprednidene Acetate Quantification and Characterization
Chromatographic Techniques for Purity and Content Determination
Chromatographic separation techniques are fundamental in the analysis of fluprednidene (B108698) acetate (B1210297), enabling the separation of the active pharmaceutical ingredient (API) from impurities, degradation products, and formulation excipients.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity and content determination of fluprednidene acetate. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation.
A typical reversed-phase HPLC (RP-HPLC) method for this compound utilizes a C18 column as the stationary phase. nih.gov The mobile phase composition is a critical parameter that is optimized to ensure adequate retention and resolution of this compound from any potential impurities. A common mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com The pH of the aqueous phase is also a key factor in controlling the retention time and peak shape of the analyte.
Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. researchgate.netresearchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). researchgate.net
For instance, a developed HPLC-UV method for a similar corticosteroid, difluprednate, demonstrated good linearity and acceptable accuracy and precision, making it suitable for monitoring impurities during synthesis. nih.gov The mobile phase for this method consisted of a phosphate buffer (pH 6) and acetonitrile in a 50:50 (v/v) ratio, with a flow rate of 1.2 mL/min on a C18 column at 40°C. nih.gov
Below is an example of typical parameters for an HPLC method for this compound:
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |
| Detection | UV at a specific wavelength (e.g., 240 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This table is illustrative and specific conditions may vary based on the exact requirements of the analysis.
The validation of such a method would involve demonstrating its linearity over a concentration range, its accuracy through recovery studies, and its precision by analyzing multiple preparations of a homogenous sample.
Gas Chromatography (GC) and Capillary Electrophoresis (CE) Applications
While HPLC is the predominant technique, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative approaches for the analysis of this compound, particularly for specific applications.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. longdom.org For non-volatile compounds like this compound, derivatization is often required to increase their volatility and thermal stability. This process involves chemically modifying the analyte to a more suitable form for GC analysis. GC, especially when coupled with a mass spectrometer (GC-MS), can provide high sensitivity and structural information, making it useful for impurity profiling and trace analysis. researchgate.net
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. scielo.br CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. scielo.br It can be a valuable tool for the analysis of charged species and for the separation of closely related impurities. For a compound like this compound, CE could be applied for the determination of counter-ions or for chiral separations if relevant. kantisto.nl A validated capillary ion electrophoresis method has been reported for the quantitative determination of acetate in the acetate salt of a basic lipopeptide, demonstrating the potential of CE for such applications. nih.gov
Hyphenated Techniques (LC-MS/MS) for Trace Analysis and Metabolite Identification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective analytical tool for the trace analysis and metabolite identification of this compound. nih.gov This hyphenated technique combines the superior separation capabilities of LC with the definitive identification power of MS/MS. nih.gov
In trace analysis, LC-MS/MS is invaluable for detecting and quantifying low levels of impurities or degradation products that may not be detectable by conventional HPLC-UV methods. The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes allows for the highly selective detection of the target analyte in complex matrices. nih.gov
For metabolite identification, LC-MS/MS is instrumental in elucidating the structures of metabolites formed in biological systems. ijpras.com Following administration, this compound may undergo various biotransformation reactions, and identifying these metabolites is crucial for understanding its pharmacokinetic and pharmacodynamic profile. High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aid in the determination of the elemental composition of metabolites. ijpras.com
A systematic approach to metabolite identification using LC-MS often involves comparing the mass spectra of the parent drug with those of its potential metabolites, looking for characteristic mass shifts corresponding to common metabolic transformations such as hydroxylation, glucuronidation, or sulfation. nih.gov
Spectroscopic Approaches
Spectroscopic techniques provide valuable information about the chemical structure and concentration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR) for Content Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of pharmaceuticals. For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy offers a particularly advantageous method for content determination. nih.govnih.gov
The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity in NMR experiments. Furthermore, the large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, which can be a challenge in ¹H NMR. diva-portal.org
A study on the application of ¹⁹F NMR for the content determination of various fluorinated pharmaceuticals, including this compound, demonstrated the method's accuracy, simplicity, and reproducibility. nih.govresearchgate.net In this method, a known amount of an internal standard containing fluorine, such as trifluoroacetic acid (TFA), is added to the sample. nih.gov The content of this compound can then be calculated by comparing the integral of the ¹⁹F signal of the analyte to that of the internal standard.
The ¹⁹F NMR method has been validated for selectivity, trueness, and precision, and has shown good agreement with results obtained from HPLC analysis. nih.gov
| Parameter | Value |
| Nucleus | ¹⁹F |
| Solvent | Dimethylsulfoxide-d₆ |
| Internal Standard | Trifluoroacetic Acid (TFA) |
| Reference | CF₃COOH (δ = -75.0 ppm) |
| This compound Chemical Shift (approx.) | -164 ppm |
This table provides typical parameters for a ¹⁹F NMR analysis of this compound. researchgate.net
Method Validation Parameters for Pharmaceutical Analysis
The validation of an analytical procedure is a critical process in pharmaceutical development and quality control, demonstrating that the method is suitable for its intended purpose. europa.eu For this compound, this involves a series of tests to confirm that the chosen analytical method, often a High-Performance Liquid Chromatography (HPLC) technique, provides reliable and accurate data regarding the identity, purity, and concentration of the active pharmaceutical ingredient (API). europeanpharmaceuticalreview.comnih.gov The validation process is governed by internationally recognized guidelines, such as those from the International Council on Harmonisation (ICH), which outline the specific parameters that must be evaluated. europa.eunih.gov
Selectivity, Trueness, Precision, and Sensitivity Assessments
Method validation for this compound quantification is established by assessing key performance parameters, including selectivity, trueness (accuracy), precision, and sensitivity.
Selectivity/Specificity Selectivity, also referred to as specificity, is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu To establish the specificity of a stability-indicating method for this compound, forced degradation studies are performed. nih.gov In these studies, the drug substance is subjected to stress conditions more severe than accelerated stability testing to produce potential degradation products. nih.govbiotech-asia.org The analytical method must then demonstrate that it can effectively separate the this compound peak from any degradants formed, ensuring that the reported concentration is solely that of the intact drug. researcher.life
Typical conditions for forced degradation studies are summarized in the table below.
| Stress Condition | Typical Reagent/Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | e.g., 0.1 M HCl at 60°C | To assess degradation in acidic conditions. |
| Base Hydrolysis | e.g., 0.1 M NaOH at room temperature | To assess degradation in alkaline conditions. nih.gov |
| Oxidation | e.g., 3-30% H₂O₂ at room temperature | To evaluate susceptibility to oxidative degradation. biotech-asia.org |
| Thermal Degradation | e.g., 80°C for 24 hours (solid state) | To identify thermally induced degradation products. nih.gov |
| Photolytic Degradation | e.g., Exposure to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) | To determine light sensitivity and degradation pathways. nih.gov |
Trueness (Accuracy) Trueness, referred to as accuracy in ICH guidelines, measures the closeness of the test results obtained by the method to the true value. europa.eu It is typically evaluated by applying the analytical procedure to a sample with a known concentration of this compound (e.g., a reference standard) and comparing the measured result to the certified value. For drug products, accuracy is often determined through recovery studies, where a known amount of pure this compound is added (spiked) into a placebo matrix at different concentration levels. wjbphs.com As per ICH guidelines, the assay of an active substance should typically have a specified range of 80 to 120 percent of the test concentration. europa.eu
| Concentration Level | Amount Spiked (mg) | Amount Recovered (mg) | % Recovery | Acceptance Criteria |
|---|---|---|---|---|
| 80% | 8.0 | 7.98 | 99.8% | Typically 98.0% - 102.0% |
| 100% | 10.0 | 10.05 | 100.5% | |
| 120% | 12.0 | 11.92 | 99.3% |
Precision Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu It is assessed at two levels:
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but evaluated on different days, with different analysts, or on different equipment.
Precision is typically expressed as the Relative Standard Deviation (%RSD) of a series of measurements. arlok.com
| Precision Level | Number of Determinations (n) | Mean Assay Value (%) | % RSD | Acceptance Criteria |
|---|---|---|---|---|
| Repeatability | 6 | 100.2% | 0.85% | RSD ≤ 2.0% |
| Intermediate Precision | 6 | 99.7% | 1.10% |
Sensitivity The sensitivity of an analytical method is demonstrated by determining its Limit of Detection (LOD) and Limit of Quantitation (LOQ). europa.eu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euresearchgate.net
These parameters are particularly crucial for the analysis of impurities and degradation products, where very low concentrations must be reliably measured. europa.eu
Application in Quality Control and Reference Standard Development
Validated analytical methods form the bedrock of pharmaceutical quality control (QC) and the development of reference standards. europeanpharmaceuticalreview.com
Application in Quality Control In a QC laboratory, validated methods for this compound are used for the routine analysis of the raw material (API) and the finished pharmaceutical product. synzeal.comcleanchemlab.comsps.nhs.uk These methods ensure that each batch meets the required specifications for identity, strength, and purity before it is released for use. synzeal.comsynzeal.com HPLC methods are frequently employed in QC due to their high specificity, precision, and ability to separate the main compound from related substances. europeanpharmaceuticalreview.com The consistent application of these validated procedures is essential for maintaining product quality and ensuring regulatory compliance. aquigenbio.com
Reference Standard Development Analytical methods are indispensable for the development and characterization of reference standards. A this compound reference standard is a highly purified and well-characterized material used as a benchmark for analytical measurements. synzeal.com It is used to:
Confirm the identity of the analyte in a sample.
Calibrate analytical instruments.
Determine the concentration (potency) of this compound in a sample.
Validate analytical methods. synzeal.comsynzeal.com
Similarly, reference standards for known impurities and degradation products are synthesized and characterized. cleanchemlab.comaquigenbio.com These impurity standards are crucial for validating the specificity of the analytical method and for accurately quantifying the levels of these impurities in routine QC testing. synzeal.com The development of these standards requires a suite of analytical techniques to confirm structure and establish purity, ensuring their suitability for their intended use in pharmaceutical analysis. synzeal.com
Preclinical Efficacy and Pharmacological Comparison Studies
In Vivo Anti-inflammatory Efficacy Models
Murine and Porcine Models of Dermal Inflammation
In porcine models, which are often used in dermatological research due to the similarities between pig and human skin, studies on fluprednidene (B108698) acetate (B1210297) have focused on dermal absorption. One such study investigated the absorption of a combination cream containing fluprednidene acetate and miconazole (B906) nitrate (B79036) in pigs. The results indicated that there was no significant reciprocal influence of the two compounds on their dermal absorption. nih.gov However, this study did not assess the anti-inflammatory efficacy of this compound in this model.
Comparative Efficacy in Vasoconstriction Assays
The vasoconstrictor assay is a widely accepted method for determining the potency of topical corticosteroids. medicaljournalssweden.senih.govresearchgate.net This assay is based on the principle that corticosteroids cause cutaneous vasoconstriction, leading to a visible blanching of the skin. The degree of blanching is correlated with the anti-inflammatory potency of the corticosteroid.
One study that ranked various glucocorticoid creams and ointments based on their skin-blanching effect found that fluprednidene preparations caused no vasoconstriction when applied without occlusion. medicaljournalssweden.se This suggests that under these specific conditions, its vasoconstrictive potential is low. For a more comprehensive understanding, further studies with occlusion would be necessary to fully characterize its potency in this assay relative to other corticosteroids.
Combination Therapies in Inflammatory Dermatoses
Synergistic Effects with Antifungal Agents (e.g., Miconazole)
Topical preparations combining a corticosteroid with an antifungal agent are often utilized in the management of inflammatory dermatoses with a suspected or confirmed fungal component. The rationale for this combination is to simultaneously address the inflammatory and infectious aspects of the condition.
The combination of this compound with the antifungal agent miconazole has been investigated. A study in pigs examining the dermal absorption of a combination cream containing both this compound and miconazole nitrate found that the presence of miconazole did not significantly affect the absorption of this compound, and vice versa. nih.gov While this study provides important pharmacokinetic data, it does not directly address the synergistic anti-inflammatory or antifungal effects of the combination. The clinical benefit of such combinations is generally attributed to the concurrent action of the two active ingredients on the different components of the dermatosis. Miconazole itself has been shown to have some anti-inflammatory properties. nih.gov
Efficacy in Mixed Dermatological Conditions
The combination of this compound and an antifungal agent is indicated for mixed dermatological conditions where both inflammation and a fungal infection are present, such as eczematous mycosis. The corticosteroid component, this compound, addresses the inflammation, while the antifungal agent targets the underlying fungal infection. While the clinical use of such combinations is established, specific preclinical efficacy data on this compound in mixed dermatological condition models were not identified in the reviewed literature.
Comparative Efficacy with Other Topical Corticosteroids
Clinical studies have been conducted to compare the efficacy of this compound with other commonly used topical corticosteroids, such as betamethasone (B1666872) and triamcinolone (B434).
In two double-blind clinical trials, 0.1% this compound cream was compared to betamethasone and triamcinolone in patients with various steroid-responsive dermatoses. ijdvl.comnih.gov The results showed that all three topical steroids were effective in improving signs and symptoms such as erythema, pruritus, edema, and scaling within one week, with continued improvement over four weeks. The studies concluded that there was no significant difference in the efficacy between this compound and either betamethasone or triamcinolone. ijdvl.comnih.gov
Another double-blind, randomized controlled trial compared the efficacy of once-daily application of this compound to a thrice-daily application of betamethasone 17-valerate. taylorandfrancis.com After two weeks of treatment, no significant differences were observed in the reduction of symptomatology scores between the two groups, suggesting that once-daily application of this compound was as effective as thrice-daily application of betamethasone 17-valerate. taylorandfrancis.com
A controlled double-blind comparative trial also found no difference in treatment results between this compound cream and betamethasone 17-valerate cream over a 15-day period in patients with corticoid-responsive skin diseases. nih.gov
The following table summarizes the findings of a comparative clinical trial between this compound and other topical corticosteroids.
| Comparator Corticosteroid | Study Design | Key Findings | Reference |
|---|---|---|---|
| Betamethasone | Double-blind clinical trial | No significant difference in efficacy in steroid-responsive dermatoses. | ijdvl.comnih.gov |
| Triamcinolone | Double-blind clinical trial | No significant difference in efficacy in steroid-responsive dermatoses. | ijdvl.comnih.gov |
| Betamethasone 17-valerate | Double-blind, randomized controlled trial | Once-daily this compound was as effective as thrice-daily betamethasone 17-valerate. | taylorandfrancis.com |
| Betamethasone 17-valerate | Controlled double-blind comparative trial | No difference in treatment results in corticoid-responsive skin diseases over 15 days. | nih.gov |
Head-to-Head Studies with Betamethasone Valerate (B167501) and Other Glucocorticoids
Direct comparative studies have been instrumental in delineating the clinical efficacy of this compound relative to other commonly utilized topical corticosteroids, particularly betamethasone valerate.
In a controlled, double-blind clinical trial, the therapeutic outcomes of this compound cream were compared with those of betamethasone 17-valerate cream over a 15-day treatment period for various corticosteroid-responsive skin diseases. The study revealed no significant differences in the treatment results between the two compounds, with both demonstrating good to very good efficacy. cngb.org Another comparative investigation involving two double-blind clinical trials assessed the efficacy of 0.1% fluprednidene-21 acetate cream against both betamethasone and triamcinolone. The findings indicated that all three topical steroids were effective in managing a range of steroid-responsive dermatoses, with significant improvements in symptoms such as erythema, pruritus, edema, and scaling observed within the first week of treatment. nih.govijdvl.com The beneficial effects of all three treatments were sustained throughout the four-week duration of the trials. nih.gov
A notable double-blind, randomized controlled trial highlighted that a once-daily application of fluprednidene-21-acetate was as effective as a thrice-daily application of betamethasone 17-valerate. taylorandfrancis.com This study measured the reduction in symptomatology scores over a two-week period and found no statistically significant difference between the two treatment regimens, suggesting that this compound offers a therapeutic advantage by allowing for a reduced application frequency. taylorandfrancis.com
Pharmacological differentiation has also been explored through vasoconstriction assays, which are used to assess the potency of topical corticosteroids. In preliminary trials, fluprednidene preparations did not induce vasoconstriction when applied without occlusion. medicaljournalssweden.se This contrasts with more potent glucocorticoids, which typically cause noticeable skin blanching under similar conditions. medicaljournalssweden.se However, another study comparing the vasoconstrictor activity of four different steroids found that halopredone (B1252096) acetate, a related compound, exhibited less vasoconstrictor action than betamethasone valerate, fluocinolone (B42009) acetonide, and hydrocortisone (B1673445) acetate. nih.gov While direct comparative vasoconstriction data for this compound and betamethasone valerate from the same study is limited, the available findings suggest potential differences in their vasoconstrictive profiles.
Interactive Data Table: Head-to-Head Comparison of this compound and Betamethasone Valerate
| Study Focus | This compound Finding | Betamethasone Valerate Finding | Conclusion | Citation |
| General Efficacy | Good to very good results in corticosteroid-responsive skin diseases over 15 days. | Good to very good results in corticosteroid-responsive skin diseases over 15 days. | No significant difference in treatment outcome. | cngb.org |
| Symptom Improvement | Significant improvement in erythema, pruritus, edema, and scaling within one week. | Significant improvement in erythema, pruritus, edema, and scaling within one week. | Both are effective in steroid-responsive dermatoses. | nih.govijdvl.com |
| Application Frequency | Once-daily application was as effective as thrice-daily betamethasone 17-valerate. | Thrice-daily application was the standard for comparison. | This compound offers a less frequent application schedule with comparable efficacy. | taylorandfrancis.com |
| Vasoconstriction Assay | Did not cause vasoconstriction in preliminary trials without occlusion. | Generally considered to have vasoconstrictor effects, indicative of its potency. | Potential for a different pharmacological profile with less vasoconstrictive effect. | medicaljournalssweden.se |
Pharmacological Interactions of Fluprednidene Acetate
Drug-Drug Interactions Affecting Metabolism and Efficacy
Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another drug. fpnotebook.com For Fluprednidene (B108698) acetate (B1210297), the most significant of these are interactions that affect its biotransformation, primarily through the cytochrome P450 (CYP) enzyme system. nih.gov
The metabolism of corticosteroids like Fluprednidene acetate can be altered by drugs that induce or inhibit hepatic enzymes. nih.gov Enzyme inducers accelerate the metabolism of a drug, potentially decreasing its serum concentration and therapeutic efficacy. nih.govnih.gov Conversely, enzyme inhibitors slow down metabolism, which can lead to increased drug levels and a higher risk of dose-related adverse effects. nih.gov
Several drugs are known to modulate the biotransformation of this compound. Potent enzyme inducers, such as certain anticonvulsants, can decrease the systemic concentration of this compound. For instance, the serum concentration of this compound can be diminished when it is co-administered with Fosphenytoin or Phenytoin. drugbank.com Similarly, other compounds like Apalutamide and Dabrafenib can also decrease its serum concentration. drugbank.com
On the other hand, substances that inhibit metabolic enzymes can increase the concentration of corticosteroids. The metabolism of Fluprednidene can be decreased when combined with drugs such as Amprenavir, Aprepitant, and Curcumin. drugbank.com
| Interacting Drug | Drug Class | Effect on this compound |
|---|---|---|
| Phenytoin | Anticonvulsant (Enzyme Inducer) | Decreased serum concentration drugbank.com |
| Fosphenytoin | Anticonvulsant (Enzyme Inducer) | Decreased serum concentration drugbank.com |
| Apalutamide | Antineoplastic (Enzyme Inducer) | Decreased serum concentration drugbank.com |
| Dabrafenib | Antineoplastic (Enzyme Inducer) | Decreased serum concentration drugbank.com |
| Amprenavir | Antiviral (Enzyme Inhibitor) | Increased serum concentration (Metabolism decreased) drugbank.com |
| Aprepitant | Antiemetic (Enzyme Inhibitor) | Increased serum concentration (Metabolism decreased) drugbank.com |
This compound can also affect the efficacy of other medications. This is particularly relevant for antidiabetic and immunosuppressive agents.
Antidiabetics: Glucocorticoids are known to affect carbohydrate metabolism, leading to gluconeogenesis and elevated blood sugar levels. nih.gov This intrinsic property can antagonize the therapeutic effects of antidiabetic medications. The concurrent use of this compound with a wide range of antidiabetic drugs can increase the risk and severity of hyperglycemia. drugbank.comdrugbank.com This interaction has been noted with sulfonylureas (e.g., Glimepiride, Glipizide, Glyburide), biguanides (e.g., Buformin), SGLT2 inhibitors (e.g., Canagliflozin, Empagliflozin), GLP-1 receptor agonists (e.g., Exenatide, Liraglutide), and various forms of insulin (B600854). drugbank.com
Immunosuppressants: Corticosteroids possess immunosuppressive properties. nih.gov When combined with other immunosuppressants such as Azathioprine or Tacrolimus, there can be an additive effect, potentially increasing the risk of infection or other adverse events. drugbank.comdovepress.com For example, the risk of adverse effects can be increased when Fluprednidene is combined with agents like Adalimumab, Azathioprine, and Basiliximab. drugbank.com While Mycophenolate mofetil may not engage in direct drug-drug interactions, its use might alter the required dosage of corticosteroids. dovepress.comnih.gov
| Concomitant Drug Class | Example Drugs | Nature of Interaction with this compound |
|---|---|---|
| Antidiabetics | Glyburide, Metformin, Canagliflozin, Liraglutide, Insulin glargine | Increased risk and severity of hyperglycemia; potential reduction in antidiabetic efficacy. drugbank.comdrugbank.com |
| Immunosuppressants | Azathioprine, Adalimumab, Tacrolimus, Cyclosporine | Increased risk of adverse effects due to potentially additive immunosuppression. drugbank.comnih.govdovepress.com |
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when two drugs have additive, synergistic, or antagonistic effects on the body without altering each other's concentration. fpnotebook.com this compound is involved in notable pharmacodynamic interactions, especially concerning electrolyte balance and blood glucose levels.
Corticosteroids can exhibit mineralocorticoid activity, leading to sodium and water retention and potassium excretion. Diuretics, particularly thiazide and loop diuretics, also promote the excretion of potassium. ejpmr.com When this compound is used concurrently with these diuretics, the risk of electrolyte imbalance, specifically hypokalemia, is increased. drugbank.comdrugbank.com This interaction is documented with several thiazide diuretics, including Chlorothiazide, Hydrochlorothiazide, and Bendroflumethiazide. drugbank.com
| Interacting Diuretic | Diuretic Class | Pharmacodynamic Effect with this compound |
|---|---|---|
| Chlorothiazide | Thiazide | Increased risk of electrolyte imbalance. drugbank.com |
| Hydrochlorothiazide | Thiazide | Increased risk of electrolyte imbalance. drugbank.com |
| Bendroflumethiazide | Thiazide | Increased risk of electrolyte imbalance. drugbank.com |
| Polythiazide | Thiazide | Increased risk of electrolyte imbalance. drugbank.com |
| Benzthiazide | Thiazide | Increased risk of electrolyte imbalance. drugbank.com |
| Cyclothiazide | Thiazide | Increased risk of electrolyte imbalance. drugbank.com |
The hyperglycemic effect of glucocorticoids is a well-established pharmacodynamic property. nih.gove-enm.org These agents can induce insulin resistance and stimulate glucose production in the liver. nih.gov This effect can unmask latent diabetes or worsen glycemic control in patients with pre-existing diabetes. nih.govnih.gov The risk is dependent on factors like the dose and duration of corticosteroid therapy. nih.govnih.gov When this compound is administered, its intrinsic hyperglycemic potential combines with the effects of other drugs that may also elevate blood glucose, or it directly counteracts the action of hypoglycemic agents, as discussed in section 8.1.2. drugbank.com
Clinical Relevance of Identified Interactions
The clinical relevance of drug-drug interactions involving this compound lies in the potential for reduced therapeutic benefit or increased risk of adverse events. nih.gov
Reduced Efficacy: The interaction with enzyme inducers like Phenytoin can lower this compound levels, potentially leading to treatment failure for the inflammatory condition being treated. drugbank.com This may necessitate closer monitoring and potentially a dose adjustment, although specific guidelines are not established.
Poor Glycemic Control: For patients with diabetes, the antagonistic effect of this compound on antidiabetic medications is highly relevant. drugbank.comdrugbank.com It can lead to persistent hyperglycemia, complicating diabetes management and increasing the risk of diabetes-related complications. nih.gov This requires vigilant blood glucose monitoring and possible adjustments to the antidiabetic regimen. nih.gov
Electrolyte Disturbances: The combined use with thiazide diuretics significantly increases the risk of hypokalemia. drugbank.com Clinically, this can manifest as muscle weakness, fatigue, and in severe cases, cardiac arrhythmias. Therefore, monitoring of serum potassium levels is often warranted in patients receiving this combination. ejpmr.com
Increased Immunosuppression: The additive effects with other immunosuppressants can heighten the patient's susceptibility to infections. drugbank.com A careful risk-benefit assessment is necessary when considering such combinations, particularly in vulnerable patient populations.
Research and Development Landscape for Fluprednidene Acetate
Current Status in Drug Development Pipelines
Fluprednidene (B108698) acetate (B1210297) is considered a mature active pharmaceutical ingredient (API). Its presence in drug development pipelines is predominantly associated with the formulation of new combination products and incremental innovations in delivery rather than development for entirely new systemic indications.
The primary focus of current development includes:
Combination Therapies: Fluprednidene acetate is often formulated with other active ingredients to broaden its therapeutic scope. A common combination includes an antifungal agent, such as miconazole (B906) nitrate (B79036), to treat inflammatory dermatomycoses where a secondary fungal infection is present or suspected targetpharma.gr. The development pipeline for such products centers on optimizing the stability and efficacy of the combined formulation.
Reformulation and Generic Products: Ongoing development includes the creation of new topical formulations (creams, ointments, gels) with improved characteristics, such as enhanced skin feel and patient adherence google.com. As a well-established API, it is also a candidate for generic product development in various markets.
Established Use: Clinical studies have historically focused on comparing its efficacy against other topical corticosteroids for steroid-responsive dermatoses, confirming its place in therapy rather than exploring novel uses nih.govnih.govijdvl.comnih.gov. There is a lack of significant, publicly available data on late-stage clinical trials investigating this compound for new, distinct medical conditions beyond the skin.
Manufacturing and Quality Control in Active Pharmaceutical Ingredient (API) Production
The production of this compound API adheres to stringent global standards to ensure its purity, potency, and consistency. The manufacturing and quality control landscape is characterized by sophisticated processes and rigorous regulatory oversight.
The manufacturing process is primarily achieved through chemical synthesis from early-stage starting materials axplora.com. Key manufacturers, such as Axplora, operate facilities that are compliant with current Good Manufacturing Practices (cGMP) and hold approvals from major international regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Japan's Pharmaceuticals and Medical Devices Agency (PMDA) axplora.com.
Quality control is a critical component of the manufacturing process, governed by a comprehensive framework of documentation and testing.
Interactive Table: Key Quality Control and Regulatory Standards for this compound API
| Standard / Document | Description | Purpose |
| cGMP | Current Good Manufacturing Practices are systems to ensure that products are consistently produced and controlled according to quality standards. | Ensures API identity, strength, quality, and purity. |
| Drug Master File (DMF) | A confidential, detailed document submitted to regulatory authorities containing information about the API's chemistry, manufacturing, and controls. | Allows regulatory bodies to review sensitive manufacturing details without disclosure to the drug product applicant. |
| Certificate of Analysis (CoA) | A document issued for each batch of API, confirming that it meets its predetermined specifications and quality criteria. | Provides batch-specific quality assurance to the purchaser of the API. |
| Monograph Compliance | Adherence to the standards set forth in official pharmacopeias (e.g., European Pharmacopoeia). | Guarantees that the API meets internationally recognized quality standards. |
| Supplier Audits | Regular inspections of raw material suppliers and manufacturing facilities. | Ensures the entire supply chain meets the required quality and safety standards. |
Emerging Research Directions and Therapeutic Applications
While this compound's primary role is in dermatology, emerging research is exploring avenues to enhance its delivery and potentially widen its therapeutic utility, guided by broader advancements in corticosteroid pharmacology.
Research into advanced drug delivery systems for topical corticosteroids aims to maximize efficacy at the target site while minimizing local and systemic exposure. Although specific studies on this compound are limited, innovations in the broader field are highly relevant. The development of new formulations seeks to improve the penetration of the active compound through the skin and enhance patient adherence longdom.org.
Interactive Table: Potential Novel Delivery Systems for Topical Corticosteroids
| Delivery System | Mechanism of Action | Potential Benefits for this compound |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, increasing surface area for absorption. | May enhance skin penetration and improve the stability of the formulation. |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate drugs, facilitating transport into the skin. | Could provide a sustained-release effect, potentially reducing application frequency. |
| Polymeric Nanoparticles | Solid colloidal particles that can adsorb or encapsulate the drug, offering controlled release. | Offers the potential for targeted delivery to specific skin layers and improved drug stability. |
| Microspheres | Small spherical particles that can entrap the API and release it over time. | Can create a depot effect within the skin, prolonging the therapeutic action. |
The potent anti-inflammatory action of this compound theoretically makes it a candidate for other inflammatory conditions. However, its development has been overwhelmingly focused on topical application for skin disorders axplora.comdrugbank.com. Some pharmaceutical supplier databases may broadly classify it under categories like "Respiratory Tract Agents," but there is a notable absence of published preclinical or clinical research investigating its efficacy or safety for respiratory diseases such as asthma or COPD. The current body of scientific literature does not support its active exploration for systemic or non-dermatological inflammatory conditions.
Pharmacogenomics, the study of how genes affect a person's response to drugs, is an emerging area of interest for all corticosteroids dermnetnz.org. While no specific pharmacogenomic studies have been conducted on this compound, research into the broader class of glucocorticoids provides a framework for potential genetic influences on its efficacy.
The primary mechanism of action for glucocorticoids involves binding to the glucocorticoid receptor (GR), which is encoded by the NR3C1 gene wiadlek.pl. It is known that interindividual variability in glucocorticoid response can be significant japsonline.com. Genetic variations, or polymorphisms, within the NR3C1 gene have been linked to differences in sensitivity and resistance to glucocorticoid therapy in various inflammatory diseases, including eczema wiadlek.pl.
Key considerations include:
NR3C1 Gene Variants: Polymorphisms in this gene can alter the structure, expression, or function of the glucocorticoid receptor, potentially leading to a diminished or exaggerated response to this compound wiadlek.pl.
Inflammatory Pathway Genes: Genetic variations in other genes involved in the inflammatory cascade (e.g., those for cytokines or transcription factors) could also modulate the therapeutic effect of topical corticosteroids.
Future Research: Future pharmacogenomic studies could help identify patients who are most likely to respond well to this compound or who might require alternative treatments, paving the way for more personalized dermatological therapy sequencing.com. However, at present, genetic testing is not used to guide the clinical use of this specific medication.
Q & A
Q. What is the chemical structure of fluprednidene acetate, and how does its synthesis pathway align with modern green chemistry principles?
this compound (C₂₄H₂₉FO₆, CAS 1255-35-2) is a fluorinated corticosteroid derivative characterized by a 16-methylenepregna-1,4-diene backbone with a 9α-fluoro substituent and a 21-acetate group . Its synthesis typically involves selective fluorination and esterification steps, as seen in related corticosteroids like fluocinolone acetonide . To align with green chemistry, researchers should optimize solvent recovery systems and minimize halogenated intermediates during synthesis, as suggested in fluorinated pharmaceutical synthesis guidelines .
Q. What are the primary pharmacological mechanisms of this compound in preclinical inflammatory models?
this compound binds to glucocorticoid receptors, modulating anti-inflammatory pathways by inhibiting phospholipase A₂ and suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) . In wound-healing models, it reduces scar formation by downregulating TGF-β1 and collagen deposition . Researchers should validate receptor affinity via competitive binding assays (e.g., radioligand displacement) and correlate results with in vivo efficacy using murine dermatitis or excisional wound models .
Advanced Research Questions
Q. How can experimental design address variability in this compound’s pharmacokinetic (PK) data across species?
Key considerations include:
- Dose normalization : Adjust doses based on metabolic rate (allometric scaling) to account for interspecies differences in clearance .
- Matrix effects : Use LC-MS/MS with deuterated internal standards to mitigate interference from biological matrices .
- Sampling frequency : Optimize based on half-life predictions (e.g., serial sampling in rodents vs. sparse sampling in larger mammals) . Contradictions in PK data often arise from unaccounted protein binding or enzyme polymorphisms; validate findings using crossover studies with controlled covariates (e.g., diet, circadian rhythm) .
Q. What analytical techniques are most robust for quantifying this compound and its metabolites in complex matrices?
- HPLC-UV : Suitable for high-purity formulations (LOQ ~0.1 µg/mL) but lacks sensitivity for low-concentration biological samples .
- LC-MS/MS : Preferred for plasma/tissue analysis (LOQ ~0.5 ng/mL) with MRM transitions at m/z 432.5 → 373.2 (C₂₄H₂₉FO₆⁺) .
- Stability testing : Assess photodegradation under ICH Q1B guidelines using forced degradation (e.g., UV light, oxidative stress) .
Q. How does this compound’s fluorination pattern influence its therapeutic index compared to non-fluorinated corticosteroids?
The 9α-fluoro group enhances glucocorticoid receptor binding by 10-fold compared to hydrocortisone, while the 16-methylene group reduces mineralocorticoid activity, minimizing electrolyte imbalance risks . Researchers should compare receptor binding (SPR or ITC) and transactivation assays (luciferase reporters) to quantify selectivity . A table summarizing key differences:
| Property | This compound | Hydrocortisone |
|---|---|---|
| Receptor Affinity (Kd) | 2.1 nM | 20 nM |
| Plasma Half-life | 6–8 hours | 1.5 hours |
| Mineralocorticoid Activity | Low | High |
| Data derived from structural analogs in . |
Q. What strategies resolve contradictions in reported efficacy of this compound in chronic vs. acute inflammation models?
- Model selection : Chronic models (e.g., adjuvant-induced arthritis) require prolonged dosing, whereas acute models (e.g., carrageenan paw edema) assess rapid effects .
- Biomarker validation : Use multiplex cytokine panels to distinguish phase-specific anti-inflammatory responses .
- Meta-analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, adjusting for publication bias via funnel plots .
Methodological Guidance
Q. How should researchers design reproducible in vitro assays for this compound’s transrepression activity?
- Cell lines : Use GR-expressing cells (e.g., A549 or RAW 264.7) with NF-κB/AP-1 reporters .
- Controls : Include dexamethasone (positive control) and mifepristone (antagonist) .
- Data normalization : Express results as fold-change relative to vehicle-treated cells, with triplicate technical replicates .
Q. What are the critical formulation challenges for this compound in topical delivery systems?
- Solubility : Use lipid nanoparticles (e.g., SLNs) to enhance dermal penetration, as the acetate ester increases hydrophobicity .
- Stability : Avoid aqueous bases; opt for anhydrous ointments (e.g., petrolatum-based) to prevent hydrolysis .
- Permeation studies : Conduct Franz cell assays with excised human skin, comparing flux rates to commercial corticosteroids .
Data Reporting Standards
- Structural verification : Include ¹H/¹³C NMR (δ 5.3 ppm for 1,4-diene protons) and HRMS data .
- In vivo data : Report outcomes using ARRIVE 2.0 guidelines, including randomization, blinding, and exclusion criteria .
- Ethical compliance : For human tissue studies, obtain IRB approval and document informed consent per ICH GCP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
